molecular formula C6H8N6S B13295049 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13295049
M. Wt: 196.24 g/mol
InChI Key: HPCHTUZYQPIUQC-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the broader class of 1,2,4-triazole derivatives, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with appropriate reagents to form the desired triazole derivative. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a suitable solvent, followed by cyclization with thiourea under reflux conditions in methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through recrystallization and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine stands out due to its

Properties

Molecular Formula

C6H8N6S

Molecular Weight

196.24 g/mol

IUPAC Name

1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H8N6S/c1-4-9-10-5(13-4)2-12-3-8-6(7)11-12/h3H,2H2,1H3,(H2,7,11)

InChI Key

HPCHTUZYQPIUQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)CN2C=NC(=N2)N

Origin of Product

United States

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